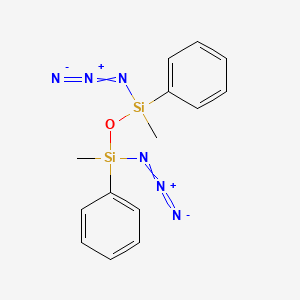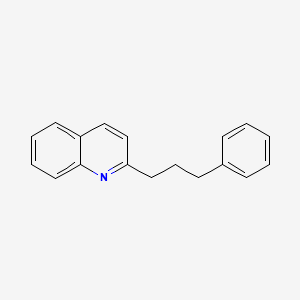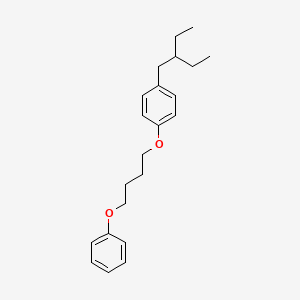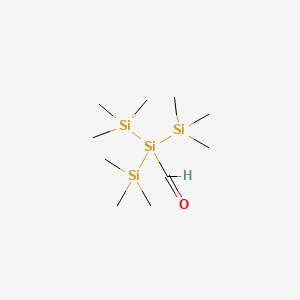
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane is an organosilicon compound characterized by the presence of azido groups attached to a disiloxane backbone
Métodos De Preparación
The synthesis of 1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane typically involves the reaction of 1,3-dimethyl-1,3-diphenyldisiloxane with sodium azide under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution of the azido groups onto the silicon atoms. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions, using reagents such as amines or phosphines.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce azido functionalities.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Bioconjugation: The azido groups allow for bioconjugation reactions, making the compound useful in the development of biocompatible materials and drug delivery systems.
Click Chemistry: It is employed in click chemistry reactions to create complex molecular architectures with high efficiency and specificity.
Mecanismo De Acción
The mechanism of action of 1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane involves the reactivity of the azido groups. These groups can undergo various chemical transformations, such as cycloaddition and substitution, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
1,3-Diazido-1,3-dimethyl-1,3-diphenyldisiloxane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has vinyl groups instead of azido groups, making it more suitable for polymerization reactions.
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: This compound lacks azido groups and is used primarily as a ligand in organometallic chemistry.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound contains a silazane group, making it useful in the synthesis of silicon-based materials.
The uniqueness of this compound lies in its azido functionalities, which provide distinct reactivity and versatility in various chemical transformations.
Propiedades
Número CAS |
114589-01-4 |
|---|---|
Fórmula molecular |
C14H16N6OSi2 |
Peso molecular |
340.49 g/mol |
Nombre IUPAC |
azido-(azido-methyl-phenylsilyl)oxy-methyl-phenylsilane |
InChI |
InChI=1S/C14H16N6OSi2/c1-22(19-17-15,13-9-5-3-6-10-13)21-23(2,20-18-16)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
ZNQHRKHWGKTXSN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C1=CC=CC=C1)(N=[N+]=[N-])O[Si](C)(C2=CC=CC=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)





![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)



